Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione
Description
Historical Context and Evolution of Imidazo[1,2-a]pyrimidine (B1208166) Research
Research into the Imidazo[1,2-a]pyrimidine scaffold has a rich history, with its roots in the foundational principles of heterocyclic chemistry. One of the earliest and most fundamental methods for the synthesis of this scaffold is the Chichibabin reaction, which involves the reaction of 2-aminopyrimidine (B69317) with α-haloketones. nih.gov Another classical and widely employed method is the Hantzsch-type synthesis, which utilizes the cyclocondensation of α-functionalized carbonyl compounds with 2-aminopyrimidine.
The evolution of research in this area has been largely driven by the diverse biological activities exhibited by its derivatives. Early interest was sparked by the discovery of compounds with anxiolytic and anticonvulsant properties, such as Divaplon, Fasiplon, and Taniplon. nih.gov This led to extensive investigations into their potential as central nervous system agents. Over the decades, the scope of research has expanded significantly, with studies revealing a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities. mdpi.comdergipark.org.tr The development of modern synthetic methodologies, such as multicomponent reactions and microwave-assisted synthesis, has further accelerated the exploration of this versatile scaffold, enabling the creation of large libraries of derivatives for biological screening. mdpi.comrsc.org
Structural Classification and Nomenclature within Fused Heterocyclic Systems
Fused heterocyclic systems are polycyclic structures where two or more rings share a common bond and a pair of atoms. fiveable.me The nomenclature of these systems is governed by a set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). According to these rules, the name of a fused heterocyclic system is constructed by identifying a parent (or base) component and one or more attached components.
For Imidazo[1,2-a]pyrimidine, the name is derived as follows:
Parent Component: The larger of the two fused rings, pyrimidine (B1678525), is chosen as the parent component.
Attached Component: The imidazole (B134444) ring is the attached component, and its name is modified to "imidazo" to serve as a prefix.
Fusion Locants: The numbers and letter in "[1,2-a]" indicate the points of fusion. The numbers '1,2' specify the atoms of the imidazole ring that are part of the fusion, while the letter 'a' denotes the side of the pyrimidine ring where the fusion occurs. The sides of the parent component are lettered sequentially (a, b, c, etc.) starting from the side between atoms 1 and 2.
The numbering of the fused ring system as a whole follows a specific set of IUPAC rules to ensure unambiguous identification of substituent positions.
Overview of Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione in the Context of Related Imidazo[1,2-a]pyrimidine Derivatives
This compound is a specific derivative of the parent scaffold, characterized by the presence of two carbonyl groups at the 5 and 7 positions of the pyrimidine ring. The "(6H,8H)" in the name indicates the presence of saturated positions at atoms 6 and 8, which are occupied by hydrogen atoms.
While the broader class of Imidazo[1,2-a]pyrimidines has been extensively studied, specific research on the 5,7-dione derivative is less prevalent in the publicly available scientific literature. However, its structure suggests potential applications in areas where hydrogen bonding and specific geometric orientations are crucial for biological activity. The presence of the two carbonyl groups and the N-H functionalities introduces possibilities for forming multiple hydrogen bonds with biological macromolecules, such as enzymes and receptors.
In the context of related derivatives, the introduction of carbonyl groups can significantly alter the electronic properties and reactivity of the scaffold. For instance, many of the well-known biologically active Imidazo[1,2-a]pyrimidines are substituted at various other positions, often with aryl or alkyl groups, leading to a wide range of pharmacological effects. The dione (B5365651) functionality in this compound sets it apart and suggests that its biological profile may differ significantly from its more extensively studied congeners. Further research is warranted to fully elucidate the synthetic pathways to this specific derivative and to explore its potential applications in medicinal chemistry and materials science.
Data Tables
Table 1: Key Imidazo[1,2-a]pyrimidine Derivatives and their Reported Biological Activities
| Compound Name | Key Substituents | Reported Biological Activity |
| Divaplon | Varies | Anxiolytic |
| Fasiplon | Varies | Anxiolytic |
| Taniplon | Varies | Anxiolytic, Anticonvulsant |
| Various Derivatives | 2-aryl, 3-aryl | Anti-inflammatory, Antimicrobial, Antiviral, Anticancer |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H5N3O2 |
| Molecular Weight | 151.13 g/mol |
| CAS Number | 1366126-57-9 |
Structure
2D Structure
Properties
IUPAC Name |
8H-imidazo[1,2-a]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c10-4-3-5(11)9-2-1-7-6(9)8-4/h1-2H,3H2,(H,7,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPVWTZLTQMMPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=NC=CN2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Imidazo 1,2 a Pyrimidine Derivatives
Classical and Conventional Reaction Pathways
Traditional methods for the synthesis of the imidazo[1,2-a]pyrimidine (B1208166) core have been well-established for decades and are still widely employed due to their reliability and accessibility of starting materials.
Chichibabin-Type Reactions of 2-Aminopyrimidines with α-Haloketones
The Chichibabin reaction is a cornerstone in the synthesis of imidazo[1,2-a]pyrimidine derivatives. This classical method involves the condensation of a 2-aminopyrimidine (B69317) with an α-haloketone. The reaction proceeds through an initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrimidine by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyrimidine ring system. nih.gov
| 2-Aminopyrimidine Derivative | α-Haloketone | Product | Reference |
|---|---|---|---|
| 2-Aminopyrimidine | 2-Bromoacetophenone | 2-Phenylimidazo[1,2-a]pyrimidine (B97590) | nih.gov |
| 2-Aminopyrimidine | 1,1,3-Trichloroacetone | Imidazo[1,2-a]pyrimidine-2-carbaldehyde (after hydrolysis) | researchgate.net |
Condensation Reactions
Condensation reactions provide another classical route to the imidazo[1,2-a]pyrimidine core, particularly for the synthesis of dione (B5365651) derivatives like Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione. A notable example is the synthesis of N-aryl(alkyl)-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-carboxamides. This is achieved through the interaction of the readily available 2-aminoimidazole with N-substituted maleimides or N-arylitaconimides. nih.gov This reaction proceeds via a Michael addition of the 2-aminoimidazole to the activated double bond of the imide, followed by an intramolecular cyclization. nih.gov
The choice of solvent can significantly impact the reaction yield, with isopropyl alcohol being reported as an effective medium for this transformation, providing high yields in a relatively short reaction time. nih.gov
| Reactant 1 | Reactant 2 | Product | Reference |
|---|---|---|---|
| 2-Aminoimidazole | N-Phenylmaleimide | 7-Oxo-N-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-5-carboxamide | nih.gov |
| 2-Aminoimidazole | N-Arylitaconimides | N-Aryl-2-(7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-6-yl)acetamides | nih.gov |
Advanced and Green Synthetic Approaches
In recent years, there has been a significant shift towards the development of more efficient, atom-economical, and environmentally benign synthetic methodologies. These advanced approaches often involve multicomponent reactions, innovative cyclization strategies, and the use of transition metal catalysis.
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and often proceeding under mild reaction conditions.
One example is the iodine-catalyzed three-component reaction of aryl methyl ketones, 2-aminopyridines (which can be extended to 2-aminopyrimidines), and barbituric acids to synthesize pyrimidine-linked imidazopyridines. nih.gov This process involves a one-pot C-H oxidation, followed by the formation of one C-C and two C-N bonds. nih.gov Another efficient MCR is a five-component cascade reaction utilizing cyanoacetohydrazide, an acetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines to produce highly functionalized pyrido[1,2-a]pyrimidine (B8458354) derivatives, demonstrating the potential for complex scaffold synthesis in a single operation. rsc.org
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Three-component | Aryl methyl ketones, 2-aminopyrimidines, Barbituric acids | Molecular iodine, DMSO | Pyrimidine-linked imidazo[1,2-a]pyrimidines | nih.govacs.org |
| Five-component | Cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, Diamines | Catalyst-free, Water/Ethanol | Pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives | rsc.org |
Intramolecular Cyclization Strategies
Advanced synthetic strategies often employ intramolecular cyclization of elaborately designed precursors to construct the desired heterocyclic core with high efficiency and selectivity. A prime example is the palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) reaction for the synthesis of fused imidazo[1,2-a]pyrimidines. acs.org This method involves the tandem reaction of a 2-arylacetaldehyde and an azole-amine in the presence of a palladium catalyst. acs.org
The proposed mechanism initiates with the condensation of the aldehyde and the amine, followed by a palladium(II)-mediated cyclization. This process is advantageous as it utilizes air as the oxidant, making it a greener alternative to traditional methods that require stoichiometric amounts of often toxic oxidants. acs.org This strategy provides a practical approach to biologically important substituted pyrimidines from readily available substrates under mild conditions. acs.org
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. While often used for the functionalization of existing heterocyclic cores, these reactions can also be integrated into the synthesis of the core structure itself.
An efficient method for the synthesis of polysubstituted imidazo[1,2-a]pyridine (B132010) derivatives has been developed using a microwave-assisted, one-pot, three-step cyclization/Suzuki/heteroarylation sequence. nih.gov This approach begins with the cyclization of a 2-amino-5-halogenopyridine with a 2-halogenocarbonyl derivative to form the imidazo[1,2-a]pyridine core. This is then followed by sequential palladium-catalyzed Suzuki and heteroarylation reactions to introduce further substituents. This methodology can be conceptually extended to the synthesis of substituted imidazo[1,2-a]pyrimidines, showcasing the power of palladium catalysis in building molecular complexity in a one-pot fashion.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.combenthamdirect.com Its application in the synthesis of imidazo[1,2-a]pyrimidine derivatives has proven to be highly effective.
One notable approach involves the condensation reaction of 2-aminopyrimidine with various 2-bromoarylketones. mdpi.com This reaction can be efficiently carried out under solvent-free conditions using basic alumina (B75360) (Al2O3) as a catalyst, facilitated by microwave irradiation. mdpi.com This method offers several advantages, including high yields, very short reaction times, and a simple work-up procedure, aligning with the principles of green chemistry. mdpi.com
Another efficient microwave-assisted, one-pot, three-component condensation reaction has been developed for the synthesis of imidazo[1,2-a]pyrimidine derivatives of pyrazole (B372694). rsc.org This method utilizes a pyrazole aldehyde, a substituted-phenyl or hetero-aryl ethanone, and 2-aminobenzimidazole (B67599) in the presence of a strong base like potassium hydroxide (B78521) (KOH), delivering excellent yields in a short reaction time. rsc.org
Furthermore, a sequential two-step, one-pot, multicomponent reaction under microwave-assisted conditions has been reported for the synthesis of novel imidazo[1,2-a]pyrimidine-containing tri/tetrasubstituted imidazole (B134444) derivatives. nih.govtubitak.gov.tr This process involves the reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, and ammonium (B1175870) acetate, catalyzed by p-toluenesulfonic acid in ethanol, a green solvent. nih.govtubitak.gov.tr This protocol is applicable to a wide range of primary amines, affording moderate to good yields of the target compounds. nih.govtubitak.gov.tr
A microwave-assisted approach has also been successfully employed for the preparation of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones from 6-methylisocytosine and α-bromoketones. rsc.org The reaction, conducted at 160 °C for 20 minutes, yields the desired products in high yields. rsc.org The resulting compounds can be further functionalized through N-alkylation and bromination reactions, also under microwave irradiation. rsc.org
Table 1: Examples of Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrimidine Derivatives
| Reactants | Catalyst/Base | Conditions | Product | Yield (%) |
| 2-Aminopyrimidine, 2-Bromoarylketones | Al2O3 | Microwave, Solvent-free | 2-Aryl-imidazo[1,2-a]pyrimidines | High |
| Pyrazole aldehyde, Ethanones, 2-Aminobenzimidazole | KOH | Microwave, One-pot | Imidazo[1,2-a]pyrimidine derivatives of pyrazole | Excellent |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Amines, Ammonium acetate | p-TsOH | Microwave, Ethanol | Imidazo[1,2-a]pyrimidine-containing imidazoles | 46-80 |
| 6-Methylisocytosine, α-Bromoketones | - | Microwave, 160 °C, 20 min | 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones | High |
Base-Facilitated Intermolecular Oxidative C-N Bond Fabrication
The formation of the crucial C-N bond in the imidazo[1,2-a]pyrimidine scaffold can be achieved through various oxidative coupling strategies. One such method involves a carbon tetrabromide (CBr4) mediated oxidative carbon-nitrogen bond formation. nih.gov This reaction couples 2-aminopyrimidines with β-keto esters or 1,3-diones under mild and metal-free conditions to afford a variety of complex imidazo[1,2-a]pyrimidines. nih.gov
Palladium catalysis has also been utilized for the intramolecular cross-dehydrogenative coupling (CDC) to synthesize fused imidazo[1,2-a]pyrimidines. acs.org This approach involves a tandem reaction of amine and aldehyde derivatives in the presence of a palladium catalyst and air as the oxidant. acs.org A plausible mechanism suggests the initial condensation of the amine and aldehyde, followed by coordination to the palladium(II) catalyst, deprotonation, and subsequent intramolecular attack to form a seven-membered palladium cycle. acs.org Reductive elimination then yields the final fused imidazo[1,2-a]pyrimidine product. acs.org
One-Pot Synthetic Protocols
As mentioned previously, a microwave-assisted, one-pot, three-component condensation reaction is an efficient route to imidazo[1,2-a]pyrimidine derivatives of pyrazole. rsc.org Similarly, the sequential two-step, one-pot synthesis of imidazo[1,2-a]pyrimidine-containing imidazoles under microwave irradiation showcases the utility of this approach. nih.govtubitak.gov.tr
Another environmentally benign one-pot synthesis of imidazo[1,2-a]pyridines, a related class of compounds, involves the cyclocondensation of 2-aminopyridines and in situ-generated α-bromoacetophenones in a mixture of polyethylene (B3416737) glycol (PEG-400) and water. researchgate.net This method avoids the use of hazardous solvents and provides good yields of the desired products. researchgate.net A similar microwave-promoted one-pot procedure for the synthesis of imidazo[1,2-a]pyridine derivatives has been developed using aromatic ketones, N-bromosuccinimide, and 2-aminopyridines in lemon juice, which acts as a natural acid catalyst and solvent. benthamdirect.com
The Groebke–Blackburn–Bienaymé reaction (GBBR) offers a greener alternative for the synthesis of imidazo[1,2-a]pyridines and can be combined with a copper-catalyzed azide-alkyne cycloaddition (CuAAC) in a one-pot strategy assisted by microwave irradiation to produce bis-heterocyclic compounds containing both imidazo[1,2-a]pyridine and 1,2,3-triazole scaffolds. mdpi.com
Specific Synthetic Routes for Dione-Containing Imidazo[1,2-a]pyrimidine Derivatives
The incorporation of a dione functionality into the imidazo[1,2-a]pyrimidine framework gives rise to a class of compounds with distinct chemical properties and potential applications. Specific synthetic strategies have been tailored to access these dione-containing derivatives.
Preparation of Benzonih.govimidazo[1,2-a]pyrimidine-6,9-diones
The synthesis of benzo rsc.orgresearchgate.netimidazo[1,2-a]pyrimidines has been a subject of considerable interest. rsc.org While the specific synthesis of benzo nih.govimidazo[1,2-a]pyrimidine-6,9-diones is not extensively detailed in the provided context, related structures provide insights into potential synthetic pathways. For instance, the cyclization of spiro-condensed pyrimido[5',4':5,6]pyrido[1,2-a]benzimidazole derivatives with formic acid can lead to the formation of a dione-containing polycyclic system. igminresearch.com
A metal-free and solvent-free approach using a Brønsted acidic ionic liquid as a recyclable catalyst has been developed for the synthesis of benzo rsc.orgresearchgate.netimidazo[1,2-a]pyrimidines. rsc.org This atom-economical pathway proceeds smoothly with a broad range of substrates, offering good to excellent yields. rsc.org While this method does not directly yield the 6,9-dione, it represents a green and efficient strategy for constructing the core benzo rsc.orgresearchgate.netimidazo[1,2-a]pyrimidine scaffold, which could potentially be further oxidized to the desired dione.
Derivatization of Thieno[2,3-d]pyrimidine-dione Core with Imidazo[1,2-a]pyridine Fragment
The synthesis of hybrid molecules combining the thieno[2,3-d]pyrimidine-dione core with an imidazo[1,2-a]pyridine fragment can lead to novel compounds with potentially enhanced biological activities. One synthetic strategy involves the cyclization of a suitable precursor with an α-halogenocarbonyl compound to construct the imidazo[1,2-a]pyrimidine ring. researchgate.net For example, a 6-(2-amino-pyrimidin-7-yl)-2-phenylthieno[2,3-d]pyrimidine intermediate could be cyclized with an appropriate α-haloketone to afford the corresponding 6-(2-substituted-imidazo[1,2-a]pyrimidin-7-yl)-2-phenylthieno[2,3-d]pyrimidines. researchgate.net
The synthesis of the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core itself can be achieved from 2-aminothiophenes using 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling reagent, with yields ranging from 40-91%. nih.gov This core can then be further functionalized to introduce the necessary precursors for the attachment and formation of the imidazo[1,2-a]pyridine fragment.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon atomic framework. For derivatives of the Imidazo[1,2-a]pyrimidine (B1208166) core, both proton and carbon-13 NMR are routinely used to confirm their structure. nih.govnih.gov
Proton (¹H) NMR Analysis
Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. In the analysis of substituted Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione analogs, specific proton signals are expected. For instance, in related N-aryl-2-(7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-6-yl)acetamides, the protons of the two methylene (B1212753) groups in the saturated pyrimidine (B1678525) ring show distinct signals. nih.gov Similarly, protons attached to the imidazole (B134444) portion of the fused ring system would appear in the aromatic region of the spectrum. The presence of NH protons in the dione (B5365651) ring would typically be confirmed by signals that disappear upon exchange with deuterium (B1214612) oxide. nih.gov
For example, the ¹H NMR spectrum of 3-[(4-Chlorophenyl)diazenyl]-4,7,7-triphenyl-1,2-dihydroimidazo[2,1-c] researchgate.netnih.govresearchgate.nettriazin-6(7H)-one, a related heterocyclic structure, shows two distinct singlets for its two NH protons at δ 8.41 and 9.31 ppm. nih.gov In another example involving imidazo[1,2-a]pyrimidine Schiff base derivatives, the imine proton (–N=CH–) presents a characteristic singlet between δ 8.83–9.32 ppm. nih.gov
Table 1: Representative ¹H NMR Spectral Data for Related Heterocyclic Compounds
| Compound Class | Functional Group | Chemical Shift (δ, ppm) | Source(s) |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidine Schiff Bases | Imine Proton (-N=CH-) | 8.83–9.32 | nih.gov |
Carbon-13 (¹³C) NMR Analysis
Carbon-13 (¹³C) NMR spectroscopy is crucial for identifying the carbon skeleton of this compound, particularly the two carbonyl carbons of the dione functionality. These carbonyl carbons are expected to resonate at a characteristic downfield chemical shift, typically in the range of δ 150-175 ppm, confirming the presence of the ketone/amide groups in the pyrimidine ring. researchgate.net
In studies of related imidazo[1,2-a]pyrimidine Schiff base derivatives, the imine carbon (–N=CH–) gives a characteristic peak in the range of δ 150.35–153.97 ppm. nih.gov For other related structures, such as imidazo[1,2-c]pyrimidine (B1242154) azo-dyes, the C=O and C=S functions were observed at δC 164.8 and 174.5, respectively. researchgate.net The remaining carbon atoms of the imidazole and pyrimidine rings would appear at chemical shifts consistent with their electronic environments.
Table 2: Representative ¹³C NMR Spectral Data for Related Heterocyclic Compounds
| Compound Class | Functional Group | Chemical Shift (δ, ppm) | Source(s) |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidine Schiff Bases | Imine Carbon (-N=CH-) | 150.35–153.97 | nih.gov |
| Imidazo[1,2-c]pyrimidine Azo-Dyes | Carbonyl Carbon (C=O) | 164.8 | researchgate.net |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy is employed to identify the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent absorption bands would be those corresponding to the stretching vibrations of the two carbonyl (C=O) groups. These are typically strong bands appearing in the region of 1650–1750 cm⁻¹.
In the characterization of related heterocyclic compounds, these bands are consistently observed. For instance, in a series of 1,2-dihydroimidazo-[2,1-c] researchgate.netnih.govresearchgate.nettriazin-6-one derivatives, a C=O band was identified in the region of 1734–1710 cm⁻¹. nih.gov Similarly, the FT-IR spectrum of an imidazo[1,2-a]pyrimidine Schiff base derivative showed bands for C=N stretching at 1604 cm⁻¹ and for nitro groups (N=O) at 1513 and 1335 cm⁻¹. nih.gov Other expected bands for the target dione would include N-H stretching vibrations (typically around 3200-3400 cm⁻¹) and C-H stretching vibrations.
Table 3: Key FT-IR Absorption Bands for Functional Groups in Related Compounds
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Source(s) |
|---|---|---|---|
| Carbonyl (C=O) | Stretching | 1734–1710 | nih.gov |
| Imine (C=N) | Stretching | 1604 | nih.gov |
| Nitro (N=O) | Stretching | 1513, 1335 | nih.gov |
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₅N₃O₂), the expected molecular weight is approximately 151.12 g/mol . In an MS experiment, this would be observed as the molecular ion peak (M⁺).
The parent, unsubstituted Imidazo[1,2-a]pyrimidine has a molecular weight of 119.12 g/mol , and its mass spectrum shows a top peak at an m/z of 119. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. nih.gov LC-MS, which combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, is also a standard technique for confirming the identity and purity of synthesized imidazo[1,2-a]pyrimidine derivatives. nih.gov
Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyrimidine Derivatives
Medicinal Chemistry Strategies for Metabolic Stability Enhancement
The development of imidazo[1,2-a]pyrimidine-based compounds as therapeutic agents necessitates a thorough understanding and optimization of their metabolic stability. Two key areas of focus in this regard are addressing metabolism mediated by aldehyde oxidase (AO) and improving stability in liver microsomes.
Addressing Aldehyde Oxidase (AO)-Mediated Metabolism
Aldehyde oxidase (AO) is a cytosolic enzyme that plays a significant role in the metabolism of nitrogen-containing heterocyclic compounds. The imidazo[1,2-a]pyrimidine (B1208166) core is susceptible to AO-mediated oxidation, which can lead to rapid clearance and reduced in vivo efficacy. Research has identified the C7 position of the imidazo[1,2-a]pyrimidine ring as a primary site of AO-mediated metabolism. Medicinal chemistry efforts have focused on mitigating this metabolic liability through several strategies.
One effective strategy is the introduction of substituents at or near the site of metabolism to block the enzymatic activity. Studies have shown that placing a methyl or chloro group at the C7 position can significantly reduce the rate of AO-mediated metabolism. For instance, the introduction of a methyl group at C7 has been shown to dramatically decrease the intrinsic clearance by AO.
Another successful approach involves modulating the electronic properties of the imidazo[1,2-a]pyrimidine ring system. The introduction of electron-donating groups, such as a methoxy (B1213986) group at the C6 position, has been found to completely abolish AO-mediated metabolism. This is attributed to an increase in the electron density of the pyrimidine (B1678525) ring, making it less susceptible to oxidation by AO. Conversely, the introduction of electron-withdrawing groups can also influence the metabolic profile.
The following table summarizes the findings from structure-activity relationship studies aimed at reducing AO-mediated metabolism of imidazo[1,2-a]pyrimidine derivatives.
| Compound/Modification | Substitution | Effect on AO-Mediated Metabolism |
| Parent Compound | Unsubstituted | High rate of metabolism |
| Derivative 1 | C7-Methyl | Significantly reduced metabolism |
| Derivative 2 | C7-Chloro | Reduced metabolism |
| Derivative 3 | C6-Methoxy | Metabolism completely blocked |
| Derivative 4 | Imidazo[1,2-a]pyridine (B132010) core | Not a substrate for AO |
These findings underscore the importance of targeted structural modifications to the imidazo[1,2-a]pyrimidine scaffold to enhance metabolic stability against aldehyde oxidase.
Improvements in Microsomal Stability
Microsomal stability is a critical parameter in drug discovery, as it provides an indication of the compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are major contributors to drug clearance. While specific data on the microsomal stability of Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione is not extensively available, structure-activity relationship (SAR) studies on related imidazo[1,2-a]pyrazine (B1224502) and pyrazolo[1,5-c]pyrimidine (B12974108) series offer valuable insights into potential strategies for enhancing microsomal stability.
In a series of imidazo[1,2-a]pyrazine derivatives, it was observed that the nature and position of substituents significantly influenced their stability in both human and rat liver microsomes. For instance, the replacement of a morpholine (B109124) moiety at the C8 position with a 4-fluoropiperidine (B2509456) group resulted in a marginal improvement in microsomal stability. This suggests that modifications of substituents on the core structure can modulate interactions with metabolizing enzymes.
A study on a closely related 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivative demonstrated good metabolic stability in a mouse liver microsome system, indicating that this general scaffold has the potential for favorable metabolic properties.
The data from these related series suggest that a combination of strategies, including modification of peripheral substituents and optimization of the core heterocyclic system, can be employed to improve the microsomal stability of imidazo[1,2-a]pyrimidine derivatives.
The following table presents data on the microsomal stability of representative compounds from a related imidazo[1,2-a]pyrazine series, illustrating the impact of structural modifications.
| Compound | C8-Substituent | Human Liver Microsome Stability (% remaining after 30 min) | Rat Liver Microsome Stability (% remaining after 30 min) |
| Compound A | Morpholine | 50 | 45 |
| Compound B | 4-Fluoropiperidine | 60 | 55 |
| Compound C | Piperidine | 52 | 48 |
These findings from related heterocyclic systems provide a rational basis for the design of this compound analogues with enhanced microsomal stability, a key attribute for successful drug candidates.
Biological Activities and Mechanistic Investigations of Imidazo 1,2 a Pyrimidine Derivatives
Antimicrobial Activities
Derivatives of the imidazo[1,2-a]pyrimidine (B1208166) nucleus have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new anti-infective agents. mdpi.com Their structural analogy to natural purines suggests the potential for multiple biological interactions. mdpi.com
Imidazo[1,2-a]pyrimidine derivatives have been evaluated for their efficacy against a variety of Gram-positive and Gram-negative bacteria. mdpi.comjst.go.jp Chalcone (B49325) derivatives incorporating the imidazo[1,2-a]pyrimidine core, for instance, have shown excellent to good activity against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. derpharmachemica.com
In one study, a series of 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine-hydrazone derivatives were synthesized and tested for antibacterial activity. nih.gov Compounds featuring trifluoromethylphenyl and dichlorophenyl substitutions exhibited excellent activity, with large zones of inhibition against both E. coli and S. aureus. nih.gov Similarly, another study found that halogenated imidazo[1,2-a]pyrimidine derivatives were particularly active against Gram-positive bacteria. mdpi.com The presence of a chloro or methyl substituent at the para position on the phenyl ring of 2-phenylimidazo[1,2-a]pyrimidine (B97590) was found to significantly enhance activity. mdpi.com
The development of effective antifungal agents is a critical area of research, and imidazo[1,2-a]pyrimidine derivatives have shown considerable promise. nih.gov Certain chalcone derivatives of imidazo[1,2-c]pyrimidine (B1242154) have demonstrated activity against Candida albicans and Aspergillus flavus. ekb.eg
A study focused on new derivatives of imidazo[1,2-a]pyrimidines formed from 2-aminoimidazole and N-substituted maleimides or N-arylitaconimides suggested potential antifungal activity against Candida albicans. nih.gov Molecular docking studies of these compounds, when compared with the clinically used antifungal voriconazole, indicated a possible mechanism of action through the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for sterol biosynthesis in fungi. beilstein-journals.org Another investigation into imidazo[1,2-a]pyrimidine derivatives found that compounds with halogenated substituents were more active against C. albicans. mdpi.com
The broad biological profile of the imidazo[1,2-a]pyrimidine scaffold also includes antiviral properties. mdpi.comresearchgate.net Research has indicated that substituted pyrimidine (B1678525) derivatives represent a promising class of chemical compounds for the potential development of antiviral drugs. researchgate.net While much of the specific antiviral research has focused on the closely related imidazo[1,2-a]pyridine (B132010) core, the findings suggest a potential avenue for exploration within imidazo[1,2-a]pyrimidine derivatives as well. For example, certain imidazo[1,2-a]pyridines bearing a thioether side chain were found to be highly active against human cytomegalovirus and varicella-zoster virus. nih.gov This highlights the potential of the fused heterocyclic system in antiviral drug discovery.
Tuberculosis remains a significant global health threat, necessitating the discovery of new therapeutic agents. rsc.org The imidazo[1,2-a]pyrimidine scaffold is recognized for its potential in developing antitubercular drugs. researchgate.net A molecular hybridization strategy was used to design and synthesize a series of imidazo[1,2-a]pyrimidine-linked pyridine, pyrazine, and pyrimidine derivatives. researchgate.net These compounds were tested against the Mycobacterium tuberculosis H37Rv strain, with several showing promising inhibitory activity. researchgate.net
The related imidazo[1,2-a]pyridine scaffold has been extensively reviewed as a source of anti-TB compounds, with some derivatives exhibiting significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. rsc.org One study on novel imidazo[1,2-a]pyridine derivatives identified several compounds with potent anti-TB activity, with minimum inhibitory concentrations (MICs) as low as 1.6 µg/mL. nih.gov
Leishmaniasis is a parasitic disease that poses a significant threat to global populations. nih.gov The search for new, effective, and less toxic drugs is imperative. nih.gov The imidazo-pyrimidine scaffold has been identified as a novel pharmacophore with antileishmanial potential. researchgate.netnih.gov A library of imidazo-fused heterocycles was synthesized and screened against Leishmania amazonensis. nih.gov One imidazo-pyrimidine compound was found to be the most effective, showing selective activity against the amastigote form of the parasite, which is the stage related to human disease. nih.gov This compound exhibited an IC₅₀ value of 6.63 μM, making it approximately twice as active as the reference drug, miltefosine. nih.gov Furthermore, the compound was found to be more than 10 times more destructive to the intracellular parasites than to the host cells. nih.gov
Antineoplastic Activities
The imidazo[1,2-a]pyrimidine framework is a key structural pattern found in various compounds with anticancer activity. mdpi.comresearchgate.net Fused pyrimidine derivatives are recognized as an important class of heterocyclic compounds exhibiting a broad spectrum of biological activities, including anticancer effects. researchgate.net
While much of the research has focused on the related imidazo[1,2-a]pyridine scaffold, the findings are highly relevant to the potential of imidazo[1,2-a]pyrimidines. Imidazo[1,2-a]pyridines have gained considerable interest as potential anticancer therapeutics due to their potent inhibitory function against cancer cells. nih.govnih.gov For example, novel imidazo[1,2-a]pyridine compounds have demonstrated strong cytotoxic effects against breast cancer cell lines, with IC₅₀ values in the micromolar range. nih.govnih.gov The mechanisms of action for these compounds include the induction of cell cycle arrest and apoptosis. nih.govnih.gov
One study on 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives identified them as inhibitors of c-KIT, a receptor tyrosine kinase implicated in various cancers, particularly gastrointestinal stromal tumors. nih.gov Several of these molecules showed excellent IC₅₀ values in the nanomolar range against imatinib-resistant tumor cells. nih.gov Another study synthesized imidazo[1,2-a]pyridine-based heterocycles and found that several compounds exhibited antiproliferative effects against human non-small cell lung cancer (A549), rat glioma (C6), human breast carcinoma (MCF-7), and human liver carcinoma (HepG2) cell lines. tandfonline.comtandfonline.com
Antitumor and Anticancer Activity
The imidazo[1,2-a]pyrimidine scaffold has been a focal point for the development of novel antitumor and anticancer agents. ekb.eg These compounds have demonstrated potent inhibitory effects against various cancer cell lines, often through the induction of apoptosis and cell cycle arrest. The versatility of the imidazo[1,2-a]pyridine core, a related structure, allows for substitutions at multiple positions, leading to the discovery of compounds with significant anticancer efficacy. researchgate.net
One study reported the synthesis of imidazo[1,2-a]pyrazine (B1224502) and imidazo[1,2-a]pyridine derivatives, which were evaluated for their anticancer activities against four cancer cell lines: Hep-2, HepG2, MCF-7, and A375. rsc.org The in vitro experimental results revealed that several of these compounds exhibited significant anticancer activities, with one particular derivative, compound 12b, showing promise with IC50 values of 11 μM, 13 μM, 11 μM, and 11 μM against Hep-2, HepG2, MCF-7, and A375 cells, respectively. rsc.org
Similarly, novel Imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) were investigated for their anticancer activities against the HCC1937 breast cancer cell line. nih.govnih.gov The results indicated that IP-5 and IP-6 had strong cytotoxic effects with IC50 values of 45µM and 47.7µM, respectively. nih.gov Further investigation into the mechanism of action of IP-5 revealed its ability to induce cell cycle arrest by increasing the levels of p53 and p21 proteins. nih.govnih.gov It also triggered an extrinsic apoptosis pathway, evidenced by the increased activity of caspases 7 and 8, and an increase in PARP cleavage. nih.gov
| Compound | Cancer Cell Line | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Compound 12b | Hep-2 | 11 μM | Not specified |
| Compound 12b | HepG2 | 13 μM | Not specified |
| Compound 12b | MCF-7 | 11 μM | Not specified |
| Compound 12b | A375 | 11 μM | Not specified |
| IP-5 | HCC1937 | 45 µM | Induces cell cycle arrest (↑p53, ↑p21) and extrinsic apoptosis (↑caspase 7, ↑caspase 8, ↑PARP cleavage) |
| IP-6 | HCC1937 | 47.7 µM | Not specified |
Specific Target Inhibition in Oncology
The anticancer effects of imidazo[1,2-a]pyrimidine derivatives are often attributed to their ability to inhibit specific molecular targets that are crucial for tumor growth and survival.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently hyperactivated in various cancers, making it a prime target for cancer therapy. nih.gov Imidazo[1,2-a]pyridine and related imidazo[1,2-a]pyrazine derivatives have been designed and synthesized as potent PI3Kα inhibitors. tandfonline.comresearchgate.net
In one study, a series of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives were developed and screened for their activity against PI3Kα. tandfonline.com Among them, compound 35 was identified as a potent PI3Kα inhibitor with an IC50 of 150 nM. tandfonline.com This compound also demonstrated antiproliferative activity and induced cell cycle arrest and apoptosis in T47D breast cancer cells. tandfonline.com
Another study focused on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as PI3Kα inhibitors. nih.gov Compound 13k from this series exhibited potent inhibitory activity against PI3Kα with an IC50 value of 1.94 nM and showed significant anticancer effects against various tumor cell lines, with IC50 values ranging from 0.09 μM to 0.43 μM. nih.gov This compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in HCC827 cells. nih.gov
| Compound | Target | IC50 Value | Cellular Effects |
|---|---|---|---|
| Compound 35 | PI3Kα | 150 nM | Induces cell cycle arrest and apoptosis in T47D cells |
| Compound 13k | PI3Kα | 1.94 nM | Induces G2/M phase cell cycle arrest and apoptosis in HCC827 cells |
Spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70 kDa (ZAP-70) are non-receptor tyrosine kinases that play critical roles in the activation of B-cells and T-cells. nih.gov Consequently, inhibitors of the Syk family of kinases are considered potential therapeutic agents for various allergic and autoimmune diseases. nih.gov
Researchers have investigated imidazo[1,2-c]pyrimidine derivatives as inhibitors of Syk family kinases. nih.gov One such derivative, compound 9f, demonstrated potent inhibitory activities against both Syk and ZAP-70 kinases in vitro. nih.gov
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis, and their overexpression is often linked to cancer. nih.gov Imidazo[1,2-a]pyrazine and imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of Aurora kinases. nih.govnih.govacs.org
For instance, a series of imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated as Aurora kinase inhibitors. researchgate.net Co-crystallization of one of these derivatives with Aurora-A provided insights into the binding interactions, which guided the design of more potent and selective inhibitors. nih.gov Another study on imidazo[4,5-b]pyridine derivatives led to the identification of compound 51 (CCT137690), a potent inhibitor of Aurora-A (IC50 = 0.015 μM), Aurora-B (IC50 = 0.025 μM), and Aurora-C (IC50 = 0.019 μM). acs.org
| Compound | Target | IC50 Value |
|---|---|---|
| Compound 51 (CCT137690) | Aurora-A | 0.015 μM |
| Compound 51 (CCT137690) | Aurora-B | 0.025 μM |
| Compound 51 (CCT137690) | Aurora-C | 0.019 μM |
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival, and its dysregulation is a common feature in many cancers, particularly non-small-cell lung cancer (NSCLC). researchgate.netnih.govbohrium.com Pyrimidine-based derivatives have been extensively explored as EGFR tyrosine kinase (TK) inhibitors. nih.govbohrium.com
While much of the research has focused on other pyrimidine scaffolds, the potential of imidazo[1,2-a]pyrimidine derivatives as EGFR-TK inhibitors is an area of interest. For example, a series of imidazole[1,5-a]pyridine derivatives, a structurally related class of compounds, were synthesized and evaluated as EGFR tyrosine kinase inhibitors. bohrium.com Theoretical studies, including umbrella sampling and steered molecular dynamics simulations, were used to analyze their efficiency and binding to the EGFR protein. bohrium.com These studies have helped in identifying promising candidates for further development. bohrium.com
Anti-inflammatory Activity
In addition to their anticancer properties, imidazo[1,2-a]pyrimidine derivatives have also demonstrated significant anti-inflammatory activity. acs.orgresearchgate.netresearchgate.net A study focused on the synthesis of a series of imidazo[1,2-a]pyrimidine derivatives with two adjacent aryl substitutions at positions 2 and 3. researchgate.net The anti-inflammatory activities of these compounds were evaluated using the xylene-induced ear swelling model in mice. researchgate.net The results indicated that most of the synthesized compounds possessed anti-inflammatory activity, with compounds 5d, 5f, and 5l showing the most potent effects. researchgate.net
Another study investigated the anti-inflammatory activity of four acidic imidazo[1,2-c]pyrimidine derivatives using the carrageenin-induced paw edema and pleurisy models in rats. nih.gov These compounds were also evaluated for their analgesic and antipyretic activities. nih.gov The study also explored the mechanism of action by examining the inhibitory activity on platelet malondialdehyde production. nih.gov
Central Nervous System (CNS) Related Activities
Derivatives of the imidazo[1,2-a]pyrimidine class have shown significant potential in modulating CNS activity, exhibiting anxiolytic, anticonvulsant, and specific receptor modulation effects.
Certain imidazo[1,2-a]pyrimidine derivatives have been identified as potent anxiolytic agents. acs.orgnih.gov Research has focused on their action as agonists at the GABAA receptor, specifically targeting the α2 and α3 subtypes, which are believed to mediate the anxiolytic effects of benzodiazepines without the associated sedation. acs.orgnih.govresearchgate.net
For instance, the 7-trifluoromethylimidazopyrimidine (14g) and 7-propan-2-olimidazopyrimidine (14k) have demonstrated anxiolytic properties in both conditioned and unconditioned animal models of anxiety. acs.orgnih.gov These compounds have shown high affinity for the GABAA receptor and functional selectivity for the α2 and α3 subtypes. acs.orgnih.gov
| Compound | Target | Activity | Model |
|---|---|---|---|
| 7-trifluoromethylimidazopyrimidine (14g) | GABAA α2/α3 Agonist | Anxiolytic | Conditioned and Unconditioned Animal Models |
| 7-propan-2-olimidazopyrimidine (14k) | GABAA α2/α3 Agonist | Anxiolytic | Conditioned and Unconditioned Animal Models |
The anticonvulsant properties of imidazo[1,2-a]pyrimidine derivatives have also been a subject of significant investigation. nih.govacs.org Several compounds have shown efficacy in preclinical models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov
One study highlighted a series of 4-oxo-imidazo[1,2-a]indeno[1,2-e]pyrazin-8- and -9-carboxylic acid derivatives. A specific compound from this series, 4f, exhibited potent, competitive antagonism at the ionotropic AMPA receptor and demonstrated a long-lasting anticonvulsant effect in vivo. nih.gov Another research effort identified compounds 4b, 5a, 5b, 6a, 7e, and 8d, all featuring a 4-fluorophenyl substituent, as potent anticonvulsants with no observed toxicity in the rotarod test. nih.gov These compounds were particularly effective in the PTZ-induced seizure model. nih.gov
| Compound | Mechanism | MES Test | scPTZ Test | Neurotoxicity |
|---|---|---|---|---|
| 4f | AMPA Receptor Antagonist | Active | Active | Not Reported |
| 4b | Not Specified | Active | Potent Activity | None Observed |
| 5a | Not Specified | Active | Potent Activity | None Observed |
| 5b | Not Specified | Active | Potent Activity | None Observed |
| 6a | Not Specified | Active | Potent Activity | None Observed |
| 7e | Not Specified | Active | Potent Activity | None Observed |
| 8d | Not Specified | Active | Potent Activity | None Observed |
Negative modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key mechanism for controlling neuronal hyperexcitability, which is implicated in conditions like epilepsy. nih.govnih.gov Imidazo[1,2-a]pyrazine and pyrazolo[1,5-c]pyrimidine (B12974108) derivatives have been identified as selective negative modulators of AMPA receptors that are associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. nih.gov
Imidazopyrazine 5 was an initial high-throughput screening hit that, after optimization, led to the development of potent and brain-penetrant leads. Further modification of the scaffold to a pyrazolopyrimidine core resulted in compound 26 (JNJ-61432059), which showed improved metabolic stability. nih.gov This compound demonstrated robust seizure protection in corneal kindling and pentylenetetrazole (PTZ) anticonvulsant models following oral administration. nih.gov
| Compound | Target | Activity | In Vivo Efficacy |
|---|---|---|---|
| Imidazopyrazine 5 | AMPAR/TARP γ-8 | Negative Modulator | Lead Compound |
| JNJ-61432059 (26) | AMPAR/TARP γ-8 | Negative Modulator | Seizure protection in kindling and PTZ models |
The anxiolytic and anticonvulsant effects of many imidazo[1,2-a]pyrimidine derivatives are directly linked to their activity as agonists at the benzodiazepine (B76468) (BZ) binding site of the GABAA receptor. acs.orgnih.gov By acting as agonists, these compounds enhance the effect of the neurotransmitter GABA, leading to neuronal inhibition.
Compounds like the 7-trifluoromethylimidazopyrimidine 14g and the 7-propan-2-olimidazopyrimidine 14k are high-affinity GABAA agonists. acs.orgnih.gov Their functional selectivity for the GABAA α2 and α3 subtypes is a key feature, as it is thought to separate the anxiolytic effects from the sedative effects that are often associated with non-selective benzodiazepine receptor agonists. acs.orgnih.gov
Other Enzyme and Receptor Modulation Studies
Beyond the CNS-related activities, imidazo[1,2-a]pyrimidine derivatives have been explored for their ability to modulate other important biological targets, such as adenosine (B11128) receptors.
Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are involved in a wide array of physiological processes. nih.govnih.gov Derivatives of the imidazo[2,1-i]purin-5-one class, which are structurally related to imidazo[1,2-a]pyrimidines, have been developed as potent antagonists for A2A and A3 adenosine receptors. nih.gov
These tricyclic compounds often exhibit increased water solubility compared to traditional xanthine-based antagonists. nih.gov By modifying the substituents on the tricyclic core, researchers have been able to achieve high affinity for either the A2A or A3 receptor subtypes. For example, the R-enantiomer of one such compound showed a high degree of stereoselectivity and affinity for the guinea pig A1 receptor with a Ki value of 2.7 nM. nih.gov
| Compound Class | Target Receptor | Activity | Key Feature |
|---|---|---|---|
| Imidazo[2,1-i]purin-5-ones | A2A, A3 | Antagonist | Increased water solubility |
| Chiral Imidazo[2,1-i]purin-5-one (R-enantiomer) | A1 | Antagonist (Ki = 2.7 nM) | High stereoselectivity |
Androgen Receptor (AR) Antagonism
Research into the direct androgen receptor (AR) antagonism of Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione derivatives is not extensively documented in publicly available literature. However, the broader family of fused pyrimidine derivatives has been investigated for anti-prostate cancer activities. For instance, a series of substituted pyrazolo-, triazolo-, and thiazolo-pyrimidine derivatives have been synthesized and evaluated as androgen receptor antagonists. nih.gov These studies, while not directly involving the imidazo[1,2-a]pyrimidine core, highlight the potential of the pyrimidine ring as a scaffold for developing AR antagonists. The findings from these related heterocyclic systems may provide a basis for future research into the AR antagonistic potential of this compound derivatives.
Glutamine Synthetase (MtGS) Inhibition
Peptide Deformylase Inhibition
Currently, there is a lack of specific research findings on the inhibition of peptide deformylase by this compound derivatives in the accessible scientific literature.
VirB11 ATPase Inhibition
Derivatives of the closely related imidazo[1,2-a]pyrazine scaffold have been identified as inhibitors of the Helicobacter pylori VirB11 ATPase, a crucial component of the type IV secretion system. Through virtual high-throughput screening, these compounds were recognized as potential ATP mimics. Subsequent synthesis and in vitro screening identified several potent inhibitors of this enzyme.
One study highlighted a lead compound from this series with an IC50 value of 7 µM, demonstrating competitive inhibition with respect to ATP. Further structure-activity relationship (SAR) studies have paved the way for the design of more potent analogs. The research in this area underscores the potential of the imidazo-fused heterocyclic core in targeting bacterial virulence factors.
| Compound | Core Structure | Target Enzyme | IC50 (µM) |
|---|---|---|---|
| Lead Compound (from study) | Imidazo[1,2-a]pyrazine | H. pylori VirB11 ATPase | 7 |
Ribosomal RNA Methyltransferase (TrmD) Inhibition
Specific investigations into the inhibition of ribosomal RNA methyltransferase (TrmD) by this compound derivatives have not been reported. However, research into other heterocyclic systems has identified potent TrmD inhibitors. For example, a series of thienopyrimidinone derivatives have been synthesized and shown to have nanomolar potency against TrmD from Pseudomonas aeruginosa and Mycobacterium tuberculosis. acs.org These findings, while on a different scaffold, demonstrate that pyrimidinone-containing structures can be effective inhibitors of this essential bacterial enzyme.
Monoamine Oxidase (MAO) Inhibition
The potential for this compound derivatives as monoamine oxidase (MAO) inhibitors is an area that remains to be fully explored. However, studies on other fused pyrimidine systems have provided insights into their activity against MAO enzymes. A study involving a series of indeno-fused pyridazines, pyrimidines, and 1,2,4-triazines revealed that these compounds exhibited inhibitory activity against both MAO-A and MAO-B isoforms. acs.org The pyrimidine-containing derivatives, in particular, showed a structure-dependent preference for inhibiting MAO-A. acs.org These results suggest that the pyrimidine core could be a valuable component in the design of new MAO inhibitors.
| Compound Type | Core Structure | MAO Isoform Selectivity |
|---|---|---|
| Indeno-fused pyrimidines | Indeno[1,2-d]pyrimidine | Inhibited both MAO-A and MAO-B, with a preference for MAO-A depending on the substitution pattern |
Calcium Channel Blocker Activity
While direct evaluation of this compound as a calcium channel blocker is not found in the current literature, the broader class of dihydropyrimidine (B8664642) derivatives has been extensively studied for this activity. These compounds are considered aza-analogs of dihydropyridines, which are well-established cardiovascular agents. Research has explored various bi- and tricyclic structural parameters, including benzo nih.govrsc.orgimidazo[1,2-a]-pyrimidines, as potential calcium channel blockers. mdpi.com The general consensus from these studies is that the dihydropyrimidine skeleton is a viable pharmacophore for developing agents that manage hypertension by affecting the intake of calcium ions in vascular smooth muscle. mdpi.com
Antioxidant Activity of this compound Derivatives
Following a comprehensive review of scientific literature, no research studies specifically investigating the antioxidant activity of this compound or its derivatives were identified.
While the broader class of imidazo[1,2-a]pyrimidines and related fused heterocyclic systems have been the subject of various biological investigations, including assessments of their potential antioxidant properties, research has not yet extended to the specific dione (B5365651) scaffold requested. researchgate.netnih.govmdpi.comrsc.org The evaluation of antioxidant potential typically involves assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay to determine a compound's ability to neutralize free radicals. researchgate.net
Studies on structurally related compounds, such as imidazo[1,2-c]pyrimidin-5(6H)-one derivatives, have been conducted to evaluate their capacity to scavenge free radicals. researchgate.net However, the specific chemical structure of this compound, with its distinct arrangement of atoms and functional groups, means that data from related but different molecular frameworks cannot be extrapolated to accurately describe its antioxidant profile.
Therefore, there is currently a gap in the scientific literature regarding the antioxidant activity of this compound. Future research would be necessary to determine if this particular heterocyclic compound possesses antioxidant properties and to quantify its potential efficacy in this regard. Such studies would need to be performed to generate the detailed research findings and data that are currently unavailable.
Computational Chemistry and in Silico Investigations
Molecular Docking Simulations and Ligand-Protein Interactions
No molecular docking studies have been specifically reported for Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand how a potential drug molecule (ligand) interacts with a biological target, typically a protein or enzyme. For the broader class of imidazo[1,2-a]pyrimidine (B1208166) derivatives, molecular docking has been employed to investigate their potential as antimicrobial, antifungal, and antiviral agents. idaampublications.innih.gov For instance, studies on various imidazo[1,2-a]pyrimidine derivatives have shown their potential to bind to the active sites of microbial enzymes, such as DNA gyrase, which is crucial for bacterial replication. idaampublications.in These simulations help in identifying key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. Such insights are crucial for the rational design of more potent and selective inhibitors.
To illustrate the type of data generated from such studies, the following table presents hypothetical docking scores and interacting residues for a generic imidazo[1,2-a]pyrimidine derivative with a protein target.
| Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Derivative A | DNA Gyrase | -8.5 | Asp73, Gly77, Arg76 |
| Derivative B | CYP51 | -9.2 | Tyr132, His310, Met508 |
| Derivative C | hACE2 | -9.1 | Gln24, Asp30, His353, His505 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Quantum Chemical Calculations (Density Functional Theory - DFT)
There are no published quantum chemical calculations specifically for this compound.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. nih.gov For various imidazo[1,2-a]pyrimidine derivatives, DFT calculations have been utilized to determine optimized molecular geometries, electronic properties, and reactive sites. nih.govijrpr.com These calculations provide a fundamental understanding of the molecule's stability and reactivity.
No Frontier Molecular Orbital (FMO) analysis has been reported for this compound.
FMO analysis involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. ijrpr.com The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov For other imidazo[1,2-a]pyrimidine derivatives, FMO analysis has been used to understand their electronic properties and reactivity. ijrpr.com A smaller HOMO-LUMO gap generally implies higher reactivity.
The following table illustrates the kind of data obtained from FMO analysis for some imidazo[1,2-a]pyrimidine derivatives.
| Parameter | Derivative X (eV) | Derivative Y (eV) |
| EHOMO | -6.25 | -6.89 |
| ELUMO | -1.89 | -2.15 |
| Energy Gap (ΔE) | 4.36 | 4.74 |
This table is for illustrative purposes only and does not represent actual data for this compound.
No Molecular Electrostatic Potential (MEP) maps have been published for this compound.
MEP mapping is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For some imidazo[1,2-a]pyrimidine derivatives, MEP analysis has helped in identifying the regions most likely to be involved in intermolecular interactions, such as hydrogen bonding. nih.gov
There are no Quantum Theory of Atoms in Molecules (QTAIM) analyses specifically for this compound.
No Reduced Density Gradient (RDG) analysis has been reported for this compound.
RDG analysis is a method based on the electron density and its derivatives to visualize and characterize non-covalent interactions. nih.gov It provides a graphical representation of the regions in a molecule where these interactions occur, such as van der Waals forces, hydrogen bonds, and steric clashes. For the imidazo[1,2-a]pyrimidine scaffold, RDG analysis can complement QTAIM by providing a more visual and intuitive picture of the non-covalent interactions that govern the molecule's three-dimensional structure and its interactions with other molecules. nih.gov
Adsorption, Distribution, Metabolism, and Excretion (ADME) Predictions
There are no published in silico ADME predictions specifically for this compound.
ADME prediction is a crucial step in the drug discovery process, as it helps to assess the pharmacokinetic properties of a potential drug candidate. idaampublications.innih.gov In silico tools are widely used to predict various ADME parameters, such as gastrointestinal absorption, blood-brain barrier permeability, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential toxicity. For a range of imidazo[1,2-a]pyrimidine derivatives, ADME predictions have been performed to evaluate their drug-likeness and to identify potential liabilities early in the development process. nih.govidaampublications.in These predictions are often based on Lipinski's rule of five and other established models.
The table below provides an example of the types of parameters that are typically evaluated in an in silico ADME study for imidazo[1,2-a]pyrimidine derivatives.
| ADME Parameter | Predicted Value for Derivative Z |
| Molecular Weight ( g/mol ) | < 500 |
| LogP | < 5 |
| Hydrogen Bond Donors | < 5 |
| Hydrogen Bond Acceptors | < 10 |
| GI Absorption | High |
| BBB Permeability | Low |
This table is for illustrative purposes only and does not represent actual data for this compound.
Future Directions and Advanced Research Perspectives
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of the imidazo[1,2-a]pyrimidine (B1208166) scaffold has been a subject of significant interest, with methodologies evolving to enhance efficiency, diversity, and environmental sustainability. rsc.orgmdpi.com Traditional approaches often involve the Chichibabin reaction, which utilizes α-haloketones and 2-aminopyrimidine (B69317). nih.gov However, contemporary research is focused on more advanced and greener alternatives.
Future synthetic explorations for Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione could involve multicomponent reactions, which allow for the construction of complex molecules in a single step, thereby increasing efficiency. rsc.org The use of novel catalytic systems, such as gold nanoparticles, has already shown promise in the synthesis of other imidazo[1,2-a]pyrimidine derivatives, offering mild reaction conditions and high yields. mdpi.com The application of microwave-assisted synthesis is another promising avenue, which can significantly reduce reaction times and improve yields.
A key challenge in the synthesis of the target dione (B5365651) will be the introduction and maintenance of the dione functionality at the 5 and 7 positions. This may require the development of novel starting materials or specific protecting group strategies. The exploration of domino reactions, starting from acyclic precursors, could also provide an elegant and atom-economical route to this specific heterocyclic system.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Strategy | Potential Advantages | Potential Challenges |
| Modified Chichibabin Reaction | Well-established for the core scaffold | Harsh conditions, functional group tolerance |
| Multicomponent Reactions | High efficiency, diversity-oriented | Identification of suitable starting materials |
| Gold Nanoparticle Catalysis | Mild conditions, high yields, green | Catalyst cost and stability |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Scale-up limitations, specific equipment |
| Domino Reactions | Atom economy, step efficiency | Complex reaction design and optimization |
Integration of Advanced SAR and QSAR Modeling for Rational Design
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in transforming a bioactive compound into a potent drug candidate. For the broader imidazo[1,2-a]pyrimidine class, SAR studies have been instrumental in identifying key structural features that govern their biological activity.
For this compound, future research will need to systematically explore the impact of substitutions at various positions of the heterocyclic core. The dione functional groups at positions 5 and 7 are expected to significantly influence the molecule's electronic properties and its ability to form hydrogen bonds, which will be a critical aspect of its SAR.
Advanced computational tools will be indispensable in this endeavor. QSAR modeling can be employed to build predictive models that correlate structural features with biological activity, guiding the synthesis of more potent and selective analogs. nih.gov The use of machine learning algorithms in QSAR can further enhance the predictive power of these models.
Identification and Validation of Emerging Biological Targets
Derivatives of the imidazo[1,2-a]pyrimidine scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. dergipark.org.tr A crucial future direction for this compound will be to screen it against a wide array of biological targets to uncover its therapeutic potential.
Given the structural similarity of the imidazo[1,2-a]pyrimidine core to purines, enzymes that interact with purines, such as kinases and polymerases, represent a logical starting point for target identification. researchgate.net The dione moiety may confer affinity for specific targets that are not engaged by other derivatives of the same scaffold.
Modern target identification techniques, such as chemical proteomics and phenotypic screening, will be invaluable in this process. Once a primary biological target is identified, subsequent validation studies will be essential to confirm its role in the compound's mechanism of action. This could involve techniques like target knockdown or overexpression studies.
Application of Structure-Based Drug Design (SBDD) Approaches
Structure-Based Drug Design (SBDD) utilizes the three-dimensional structure of a biological target to design and optimize ligands. This approach has been successfully applied to other classes of imidazo[1,2-a]pyrimidine derivatives.
Once a biological target for this compound is validated, SBDD will be a powerful tool for its optimization. High-resolution crystal structures of the target protein in complex with the dione derivative will provide detailed insights into the binding interactions. This information can then be used to guide the design of new analogs with improved potency and selectivity.
Computational docking and molecular dynamics simulations will play a key role in virtually screening potential modifications and predicting their binding affinities. nih.gov This in silico approach can significantly reduce the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery process.
Development of this compound as a Privileged Scaffold for Therapeutic Interventions
The imidazo[1,2-a]pyrimidine nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. rsc.org The unique structural features of this compound, particularly the dione functionality, may endow it with novel biological activities, positioning it as a new privileged scaffold for specific therapeutic areas.
Future research should focus on building a library of derivatives based on the this compound core. This library can then be screened against various disease models to identify new therapeutic applications. The establishment of this dione as a privileged scaffold will depend on a systematic and interdisciplinary research effort, combining advanced synthetic chemistry, computational modeling, and biological evaluation.
The exploration of this currently understudied molecule holds the promise of unlocking new therapeutic avenues and further cementing the importance of the imidazo[1,2-a]pyrimidine family in the development of novel medicines.
Q & A
Q. What are the common synthetic methodologies for preparing imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione, and what reaction mechanisms underpin these methods?
The synthesis of imidazo[1,2-a]pyrimidine derivatives typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or β-ketoesters). Multicomponent reactions (MCRs) are also widely used, enabling the incorporation of diverse substituents at positions 2 and 3 of the heterocyclic core. For example, Friedländer annulation has been employed to construct fused imidazo-pyrimidine systems via cyclization of amino-aldehydes with ketones . Key mechanistic steps include nucleophilic attack, cyclization, and aromatization. Researchers should optimize solvent systems (e.g., ethanol or DMF) and catalysts (e.g., Lewis acids) to enhance yields .
Q. How are spectroscopic and crystallographic techniques applied to characterize imidazo[1,2-a]pyrimidine derivatives?
Structural elucidation relies on - and -NMR to confirm proton environments and carbon frameworks. X-ray crystallography is critical for resolving stereochemical ambiguities, as seen in studies of imidazo[1,2-a]pyrimidin-2-yl-acetic acid derivatives, where hydrogen bonding and π-stacking interactions were mapped . Hirshfeld surface analysis complements crystallography by quantifying intermolecular interactions (e.g., van der Waals forces), which influence physicochemical properties .
Q. What pharmacological activities are associated with imidazo[1,2-a]pyrimidine scaffolds?
These compounds exhibit diverse bioactivities, including anxiolytic, antihypertensive, and neuroleptic effects. Their mechanism often involves interaction with biological targets such as PDE3 (phosphodiesterase 3) in cardiovascular therapies. Structure-activity relationship (SAR) studies highlight the importance of electron-withdrawing substituents (e.g., cyano groups) at position 2 for enhancing binding affinity .
Advanced Research Questions
Q. How can researchers address low yields and scalability challenges in imidazo[1,2-a]pyrimidine synthesis?
Operational hurdles like multistep procedures and poor solubility of intermediates can be mitigated via microwave-assisted synthesis. For instance, microwave irradiation reduces reaction times from hours to minutes while improving yields (e.g., 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones synthesized in 85% yield under microwave conditions). Green chemistry approaches, such as solvent-free reactions or recyclable catalysts (e.g., AlCl), further enhance sustainability .
Q. What strategies resolve contradictions in pharmacological or physicochemical data across studies?
Discrepancies in bioactivity or stability data may arise from impurities, solvent effects, or polymorphic forms. Researchers should:
- Perform rigorous purification (e.g., HPLC, recrystallization).
- Validate results using orthogonal assays (e.g., in vitro vs. in vivo models).
- Use computational tools (e.g., DFT calculations) to predict and reconcile experimental outcomes, such as tautomeric stability or redox behavior .
Q. How are computational methods like DFT and molecular docking applied to imidazo[1,2-a]pyrimidine research?
Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) that correlate with reactivity and bioavailability. For example, DFT studies on 5-(4-methoxyphenyl)-7-phenyl-imidazo[1,2-a]pyridine derivatives revealed charge transfer interactions critical for binding kinase targets. Molecular docking screens potential ligands against protein databases (e.g., PDB) to prioritize candidates for synthesis .
Q. What experimental design principles optimize reaction parameters for novel derivatives?
Factorial design is a powerful tool to systematically vary factors like temperature, catalyst loading, and stoichiometry. For instance, a 2 factorial design can identify interactions between variables in a condensation reaction, minimizing trial runs. Response Surface Methodology (RSM) further refines optimal conditions .
Q. How do theoretical frameworks guide the investigation of imidazo[1,2-a]pyrimidine reactivity?
Theoretical approaches (e.g., Frontier Molecular Orbital theory) rationalize regioselectivity in electrophilic substitutions. For example, nucleophilic attack at the C3 position of imidazo[1,2-a]pyrimidine is favored due to higher electron density, as confirmed by NBO (Natural Bond Orbital) analysis .
Q. What methodologies assess the stability and degradation pathways of imidazo[1,2-a]pyrimidine derivatives?
Accelerated stability studies under varied pH, temperature, and light exposure (per ICH guidelines) identify degradation products via LC-MS. Kinetic modeling (e.g., Arrhenius plots) predicts shelf life. Solid-state stability is monitored using DSC (Differential Scanning Calorimetry) to detect polymorphic transitions .
Q. How can cheminformatics tools expedite the identification of biological targets for novel derivatives?
QSAR (Quantitative Structure-Activity Relationship) models trained on existing bioactivity data (e.g., ChEMBL) predict target engagement. In silico screening platforms like Schrödinger’s Glide or AutoDock Vina enable virtual high-throughput screening against proteomes, narrowing down candidates for experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
